molecular formula C176H282N56O43S B15606177 palm-PrRP31

palm-PrRP31

Numéro de catalogue: B15606177
Poids moléculaire: 3903 g/mol
Clé InChI: KPCMKSGMTKORBU-HDWHFSEHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Palm-PrRP31 is a useful research compound. Its molecular formula is C176H282N56O43S and its molecular weight is 3903 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C176H282N56O43S

Poids moléculaire

3903 g/mol

Nom IUPAC

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-(hexadecanoylamino)-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]pentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C176H282N56O43S/c1-15-19-20-21-22-23-24-25-26-27-28-29-33-58-131(240)207-124(88-233)157(262)210-112(52-39-69-196-174(185)186)149(254)228-140(99(12)236)167(272)220-121(80-105-85-192-92-203-105)154(259)209-111(51-38-68-195-173(183)184)147(252)218-120(79-104-84-191-91-202-104)155(260)223-126(90-235)159(264)212-115(65-75-276-14)148(253)211-114(63-64-134(243)244)151(256)226-138(95(8)17-3)165(270)213-113(53-40-70-197-175(187)188)150(255)229-141(100(13)237)170(275)232-74-44-56-128(232)161(266)219-122(82-135(245)246)156(261)227-139(96(9)18-4)166(271)221-123(81-130(177)239)169(274)231-73-42-55-127(231)160(265)205-98(11)143(248)216-119(78-103-83-199-108-48-35-34-47-107(103)108)153(258)217-118(77-102-59-61-106(238)62-60-102)152(257)204-97(10)144(249)222-125(89-234)158(263)208-109(49-36-66-193-171(179)180)145(250)200-87-133(242)224-137(94(7)16-2)164(269)214-116(54-41-71-198-176(189)190)168(273)230-72-43-57-129(230)162(267)225-136(93(5)6)163(268)201-86-132(241)206-110(50-37-67-194-172(181)182)146(251)215-117(142(178)247)76-101-45-31-30-32-46-101/h30-32,34-35,45-48,59-62,83-85,91-100,109-129,136-141,199,233-238H,15-29,33,36-44,49-58,63-82,86-90H2,1-14H3,(H2,177,239)(H2,178,247)(H,191,202)(H,192,203)(H,200,250)(H,201,268)(H,204,257)(H,205,265)(H,206,241)(H,207,240)(H,208,263)(H,209,259)(H,210,262)(H,211,253)(H,212,264)(H,213,270)(H,214,269)(H,215,251)(H,216,248)(H,217,258)(H,218,252)(H,219,266)(H,220,272)(H,221,271)(H,222,249)(H,223,260)(H,224,242)(H,225,267)(H,226,256)(H,227,261)(H,228,254)(H,229,255)(H,243,244)(H,245,246)(H4,179,180,193)(H4,181,182,194)(H4,183,184,195)(H4,185,186,196)(H4,187,188,197)(H4,189,190,198)/t94-,95-,96-,97-,98-,99+,100+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,136-,137-,138-,139-,140-,141-/m0/s1

Clé InChI

KPCMKSGMTKORBU-HDWHFSEHSA-N

Origine du produit

United States

Foundational & Exploratory

The Anorexigenic Action of palm-PrRP31: A Deep Dive into its Mechanism of Appetite Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of palmitoylated prolactin-releasing peptide 31 (palm-PrRP31), a promising therapeutic candidate for obesity and related metabolic disorders. By enhancing the stability and central nervous system penetration of the endogenous anorexigenic neuropeptide PrRP31, palmitoylation has unlocked its potential for peripheral administration. This document details the molecular interactions, signaling cascades, and physiological effects of this compound in the regulation of appetite, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Receptor Binding and Activation

Prolactin-releasing peptide (PrRP) exists in two active forms, PrRP31 and PrRP20, and is recognized as a key player in regulating food intake and energy expenditure[1]. The native peptide, however, has limited therapeutic potential due to its instability and inability to cross the blood-brain barrier effectively[2]. The addition of a palmitoyl (B13399708) group to PrRP31 (this compound) has been shown to overcome these limitations, enabling central action after peripheral administration[2][3][4].

The primary mechanism of action of this compound involves its interaction with G-protein coupled receptors (GPCRs). Originally identified as the orphan receptor GPR10, the prolactin-releasing peptide receptor (PrRPR) is the cognate receptor for PrRP[5][6][7]. In addition to GPR10, PrRP and its lipidized analogs also exhibit high affinity for the neuropeptide FF (NPFF) receptors, NPFF-R1 and NPFF-R2, which are also implicated in appetite regulation[1][8]. Palmitoylation of PrRP31 enhances its binding affinity for these anorexigenic receptors[8][9][10].

Quantitative Binding Affinities

The binding affinities of PrRP31 and its palmitoylated analogs to GPR10, NPFF-R1, and NPFF-R2 have been quantified in competitive binding assays. The following table summarizes the key findings from in vitro studies.

LigandReceptorBinding Affinity (Ki, nM)
PrRP31GPR10~nanomolar range[8]
palm¹¹-PrRP31GPR10higher than PrRP31[8]
This compoundGPR10higher than PrRP31[8]
PrRP31NPFF-R2~nanomolar range[8]
palm¹¹-PrRP31NPFF-R2higher than PrRP31[8]
This compoundNPFF-R2higher than PrRP31[8]
palm¹¹-PrRP31NPFF-R1high affinity[8]
This compoundNPFF-R1high affinity[8]

Note: Specific Ki values can vary between studies and experimental conditions. The table indicates the general trend of increased affinity with palmitoylation.

Intracellular Signaling Pathways

Upon binding to its receptors, this compound activates several downstream intracellular signaling pathways that are crucial for its anorexigenic effects. These pathways involve a cascade of protein phosphorylation events that ultimately lead to changes in gene expression and neuronal activity.

Key Signaling Cascades

In vitro studies using Chinese Hamster Ovary (CHO-K1) cells expressing GPR10, NPFF-R1, or NPFF-R2 have elucidated the key signaling molecules activated by this compound. These include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Palmitoylated PrRP31 analogs significantly increase the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK[8].

  • PI3K/Akt Pathway: Activation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, a key regulator of cell survival and metabolism, is also observed[8][11].

  • cAMP Response Element-Binding Protein (CREB): Phosphorylation of CREB, a transcription factor involved in neuronal plasticity and metabolic regulation, is significantly increased following stimulation with this compound analogs[8].

  • Immediate Early Genes: The activation of transcription factors c-Jun and c-Fos is also noted, indicating a broader impact on gene expression[8].

The following diagram illustrates the primary signaling pathways activated by this compound upon binding to GPR10.

GPR10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_g_protein G-protein cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus Nucleus GPR10 GPR10 G_alpha Gαq/11 GPR10->G_alpha G_beta_gamma Gβγ GPR10->G_beta_gamma Ras Ras GPR10->Ras palm_PrRP31 This compound palm_PrRP31->GPR10 PLC PLC G_alpha->PLC PI3K PI3K G_beta_gamma->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB cJun_cFos c-Jun/c-Fos ERK->cJun_cFos PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->CREB Gene_Expression Anorexigenic Gene Expression CREB->Gene_Expression cJun_cFos->Gene_Expression

GPR10 Signaling Cascade

Physiological Effects on Appetite and Metabolism

The activation of these signaling pathways in key brain regions involved in appetite control, such as the hypothalamus and the nucleus of the solitary tract (NTS), leads to the anorexigenic effects of this compound[11][12].

In Vivo Evidence

Numerous preclinical studies in rodent models of diet-induced obesity (DIO) have demonstrated the potent anti-obesity and metabolic benefits of peripherally administered this compound.

Table 2: Effects of this compound Analogs in Rodent Models of Diet-Induced Obesity

Animal ModelTreatmentDurationKey FindingsReference
C57BL/6 Mice (DIO)This compound or palm¹¹-PrRP31 (s.c.)2 weeks- Significantly decreased cumulative food intake- Significantly decreased body weight- Reduced body fat and liver weight- Decreased plasma leptin and insulin (B600854) levels[13]
Sprague-Dawley Rats (DIO)This compound (i.p.)2 weeks- Significantly decreased cumulative food intake- Significantly decreased body weight- Reduced body fat and liver weight- Improved glucose tolerance[13]
Wistar Kyoto Rats (DIO)palm¹¹-PrRP31 (i.p.)3 weeks- Significantly lowered food intake- Decreased body weight- Improved glucose tolerance[13]
Old Wistar Kyoto Rats (DIO)palm¹¹-PrRP31 (i.p.)6 weeks- Significantly lowered food intake and body weight- Attenuated glucose intolerance[3][14]

The anorexigenic effect of this compound is also associated with the activation of neurons in appetite-regulating brain regions, as evidenced by increased c-Fos expression in the paraventricular nucleus (PVN), arcuate nucleus (Arc), and dorsomedial nucleus (DMN) of the hypothalamus, as well as the NTS[2][12].

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to its receptors.

Methodology:

  • Cell Culture: CHO-K1 cells overexpressing the human GPR10, NPFF-R1, or NPFF-R2 receptor are cultured.

  • Radioligand: A radiolabeled ligand (e.g., ¹²⁵I-PrRP31) is used to compete with the unlabeled test compound (this compound).

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The radioactivity of the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Western Blotting for Signaling Pathway Activation

Objective: To quantify the phosphorylation of key signaling proteins.

Methodology:

  • Cell Treatment: Receptor-expressing cells are treated with this compound for a specified time.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: The separated proteins are transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

  • Quantification: The band intensities are quantified using densitometry software.

In Vivo Food Intake and Body Weight Monitoring

Objective: To assess the anorexigenic and anti-obesity effects of this compound in animal models.

Methodology:

  • Animal Model: Rodents (mice or rats) are made obese through a high-fat diet.

  • Acclimatization: Animals are acclimatized to individual housing and handling.

  • Treatment Administration: this compound or a vehicle control is administered peripherally (e.g., subcutaneously or intraperitoneally) at a specific dose and frequency.

  • Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at regular intervals.

  • Body Weight Measurement: Body weight is recorded daily or at other specified time points.

  • Data Analysis: Cumulative food intake and changes in body weight are calculated and compared between the treatment and control groups.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Interpretation cell_culture Cell Culture (Receptor Overexpression) binding_assay Competitive Binding Assay cell_culture->binding_assay western_blot Western Blotting cell_culture->western_blot binding_affinity Binding Affinity (Ki) binding_assay->binding_affinity signaling_activation Signaling Pathway Activation western_blot->signaling_activation animal_model Diet-Induced Obesity Model treatment This compound Administration animal_model->treatment monitoring Food Intake & Body Weight Monitoring treatment->monitoring tissue_analysis Tissue Collection & Analysis (c-Fos, Metabolism) monitoring->tissue_analysis anorexigenic_effect Anorexigenic & Anti-obesity Effects monitoring->anorexigenic_effect tissue_analysis->anorexigenic_effect mechanism_elucidation Mechanism of Action Elucidation binding_affinity->mechanism_elucidation signaling_activation->mechanism_elucidation anorexigenic_effect->mechanism_elucidation

Experimental Workflow

Conclusion and Future Directions

The development of this compound represents a significant advancement in the potential treatment of obesity. Its enhanced stability and ability to act centrally after peripheral administration, coupled with its potent activation of anorexigenic signaling pathways, make it a compelling candidate for further drug development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lipidized PrRP analogs, as well as conducting long-term safety and efficacy studies in higher animal models. A deeper understanding of the interplay between GPR10 and NPFF receptor signaling in different neuronal populations will also be crucial for refining the therapeutic application of this promising class of compounds. The anorexigenic effects of this compound appear to be dependent on intact leptin signaling for its body weight-lowering effects, but not for improvements in glucose intolerance, suggesting a complex interaction with other metabolic pathways[4][13][15]. This highlights the need for further investigation into its mechanism in the context of leptin resistance, a common feature of obesity.

References

A Technical Guide to the Intracellular Signaling Pathways Activated by palm-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolactin-releasing peptide (PrRP) is a neuropeptide recognized for its role in the regulation of food intake and energy homeostasis. To enhance its therapeutic potential, particularly its stability and ability to cross the blood-brain barrier, lipidated analogs have been developed. Among these, palmitoylated PrRP31 (palm-PrRP31) has demonstrated significant promise. This technical guide provides an in-depth overview of the intracellular signaling pathways activated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Core Signaling Pathways Activated by this compound

This compound primarily exerts its effects through the activation of G protein-coupled receptors (GPCRs), namely GPR10, Neuropeptide FF Receptor 1 (NPFFR1), and Neuropeptide FF Receptor 2 (NPFFR2). Upon binding to these receptors, this compound triggers a cascade of intracellular signaling events, predominantly through Gq/11 and Gi/o G proteins.[1] This activation leads to the modulation of several key downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and cAMP Response Element-Binding Protein (CREB) pathways.[2]

Data Presentation: Quantitative Analysis of this compound Signaling

The following tables summarize the quantitative data on the activation of various signaling components by this compound and its analogs.

Table 1: Receptor Activation Potency (EC50 values)

LigandReceptorEC50 (nM)Cell LineReference
This compoundGPR10In the nanomolar rangeCHO-K1
palm¹¹-PrRP31GPR10In the nanomolar rangeCHO-K1
PrRP31GPR10In the nanomolar rangeCHO-K1
This compoundNPFFR214.16 ± 1.52CHO-K1
palm¹¹-PrRP31NPFFR218.71 ± 1.31CHO-K1
PrRP31NPFFR289.33 ± 0.84CHO-K1

Table 2: Activation of Downstream Signaling Molecules

TreatmentTarget ProteinPhosphorylation SiteFold Change / % IncreaseCell LineReference
This compoundERKThr202/Tyr204Significantly increasedCHO-K1 (GPR10, NPFFR1, NPFFR2)
palm¹¹-PrRP31ERKThr202/Tyr20474% increaseSH-SY5Y[3]
PrRP31ERKThr202/Tyr20436% increaseSH-SY5Y[3]
This compoundAktSer473Significantly increasedCHO-K1 (GPR10, NPFFR1, NPFFR2)
palm¹¹-PrRP31AktSer47348% increaseSH-SY5Y[3]
PrRP31AktSer47353% increaseSH-SY5Y[3]
This compoundAktThr308Significantly increasedCHO-K1 (GPR10, NPFFR1, NPFFR2)
palm¹¹-PrRP31AktThr30836% increaseSH-SY5Y[3]
This compoundCREBSer133Significantly increasedCHO-K1 (GPR10, NPFFR1, NPFFR2)
palm¹¹-PrRP31CREBSer133238% increaseSH-SY5Y[3]
PrRP31CREBSer13368% increaseSH-SY5Y[3]
This compoundJNK-Significantly increasedCHO-K1 (GPR10, NPFFR1, NPFFR2)
This compoundp38-Significantly increasedCHO-K1 (GPR10, NPFFR1, NPFFR2)
This compoundc-Jun-Significantly increasedCHO-K1 (GPR10, NPFFR1, NPFFR2)
This compoundc-Fos-Significantly increasedCHO-K1 (GPR10, NPFFR1, NPFFR2)

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

To visually represent the complex signaling networks and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

palm_PrRP31_Signaling_Pathway palm_PrRP31 This compound GPR10 GPR10 palm_PrRP31->GPR10 NPFFR1 NPFFR1 palm_PrRP31->NPFFR1 NPFFR2 NPFFR2 palm_PrRP31->NPFFR2 Gq11 Gq/11 GPR10->Gq11 Gio Gi/o GPR10->Gio NPFFR1->Gq11 NPFFR1->Gio NPFFR2->Gq11 NPFFR2->Gio PLC PLC Gq11->PLC PI3K PI3K Gio->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Akt Akt PI3K->Akt Akt->MAPK_pathway CREB CREB Akt->CREB ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 ERK->CREB cFos c-Fos ERK->cFos cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Cell Proliferation, Survival) CREB->Gene_Expression cJun->Gene_Expression cFos->Gene_Expression

Caption: Intracellular signaling pathways activated by this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., CHO-K1, SH-SY5Y) Cell_Lysis 2. Cell Lysis (RIPA buffer with inhibitors) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or non-fat milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-pERK, anti-pAkt) Overnight at 4°C Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (ECL substrate) Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for Protein Phosphorylation

This protocol is a representative method for detecting the phosphorylation of signaling proteins such as ERK, Akt, and CREB.

  • Cell Culture and Treatment:

    • Culture cells (e.g., CHO-K1 or SH-SY5Y) in appropriate media and conditions until they reach 80-90% confluency.

    • Starve the cells in serum-free media for 4-6 hours prior to treatment.

    • Treat cells with this compound at the desired concentrations for the specified time points (e.g., 5-60 minutes).

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.

Intracellular Calcium Mobilization Assay

This protocol describes a common method for measuring changes in intracellular calcium levels upon receptor activation.

  • Cell Preparation:

    • Seed cells expressing the receptor of interest (e.g., GPR10, NPFFR2) into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a dilution series of this compound in the assay buffer.

  • Measurement:

    • Use a fluorescence plate reader, such as a FlexStation or FLIPR, to measure the baseline fluorescence.

    • Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

cAMP Measurement Assay

This protocol outlines a typical procedure for quantifying changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and culture to the desired confluency.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Stimulate the cells with different concentrations of this compound for a defined time.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the instructions of a commercial cAMP assay kit (e.g., a competitive immunoassay using HTRF or an enzyme-fragment complementation-based assay).

    • Perform the assay to measure the amount of cAMP in the cell lysates.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in the samples by interpolating from the standard curve.

    • Plot the cAMP concentration against the agonist concentration to create a dose-response curve and calculate the EC50 or IC50 value.

Conclusion

This technical guide provides a comprehensive overview of the intracellular signaling pathways activated by this compound. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented herein offer a valuable resource for researchers and professionals working to understand the molecular mechanisms of this promising therapeutic agent. The activation of the MAPK/ERK, PI3K/Akt, and CREB pathways underscores the potential of this compound to influence a wide range of cellular processes, including cell proliferation, survival, and metabolism. Further research into these pathways will be crucial for the continued development of this compound and related compounds as novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of palm-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palm-PrRP31 is a lipidated analog of the endogenous prolactin-releasing peptide (PrRP). The addition of a palmitoyl (B13399708) group enhances the peptide's stability and enables it to cross the blood-brain barrier, allowing for central nervous system effects after peripheral administration.[1][2][3][4] This analog has demonstrated significant potential in preclinical studies as an anorexigenic (appetite-suppressing) and anti-diabetic agent, making it a promising candidate for the treatment of obesity and type 2 diabetes mellitus.[1][4][5] this compound and its analogs, such as palm¹¹-PrRP31, exert their effects by interacting with several G-protein coupled receptors, including GPR10, neuropeptide FF receptor 1 (NPFF-R1), and neuropeptide FF receptor 2 (NPFF-R2).[6][7]

These application notes provide a detailed protocol for the dissolution and in vivo administration of this compound, based on findings from various preclinical studies.

Quantitative Data Summary

The following table summarizes the administration parameters for this compound analogs from published in vivo studies.

Animal ModelThis compound AnalogDosageAdministration RouteVehicleKey Findings
Wistar Kyoto (WKY) ratspalm¹¹-PrRP315 mg/kgIntraperitoneal (IP)SalineAttenuated glucose intolerance
ob/ob micepalm¹¹-PrRP315 mg/kgSubcutaneous (SC)SalineSynergistic effect with leptin in reducing body weight and blood glucose
fa/fa ratspalm¹¹-PrRP315 mg/kg/dayOsmotic pumpSalineNeuroprotective effects without impacting obesity or glucose tolerance
WKY ratspalm¹¹-PrRP315 mg/kgIntraperitoneal (IP)SalineMitigated LPS-induced weight loss and anorexia
Lean miceThis compound or palm¹¹-PrRP31Not specifiedSubcutaneous (SC)Not specifiedDose-dependent decrease in food intake

Experimental Protocols

Dissolution of this compound

Palmitoylated peptides like this compound can be challenging to dissolve directly in aqueous solutions due to their hydrophobic nature. The following protocol is a general guideline for achieving a soluble formulation for in vivo administration.

Materials:

  • Lyophilized this compound

  • Sterile dimethyl sulfoxide (B87167) (DMSO)

  • Sterile physiological saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Solubilization in Organic Solvent:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Add a small, precise volume of sterile DMSO to the vial to create a concentrated stock solution. The exact volume will depend on the amount of peptide and the desired final concentration. It is recommended to start with a minimal volume to ensure complete dissolution.

    • Gently vortex the vial to dissolve the peptide. If necessary, brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Dilution in Aqueous Vehicle:

    • Once the peptide is fully dissolved in DMSO, slowly add the desired volume of sterile physiological saline or PBS to the stock solution while vortexing. This should be done in a dropwise manner to prevent precipitation of the peptide.

    • The final concentration of DMSO in the administered solution should be kept to a minimum, ideally below 1%, to avoid solvent toxicity in the animal model.

  • Final Preparation and Storage:

    • After dilution, the final solution should be clear. If any precipitation is observed, the solution may need to be reformulated with a slightly higher concentration of DMSO or through optimization of the dilution step.

    • It is recommended to prepare the solution fresh for each experiment. If short-term storage is necessary, store the solution at 4°C for no longer than 24 hours. For longer-term storage, aliquots of the DMSO stock solution can be stored at -20°C or -80°C prior to dilution in the aqueous vehicle.

In Vivo Administration of this compound

The route of administration will depend on the specific experimental design. Subcutaneous and intraperitoneal injections are common methods for bolus dosing, while osmotic pumps can be used for continuous administration.

a) Subcutaneous (SC) and Intraperitoneal (IP) Injection:

Materials:

  • Prepared this compound solution

  • Sterile syringes and needles appropriate for the animal model (e.g., 27-30 gauge)

  • Animal scale for accurate weight determination

  • Appropriate animal handling and restraint equipment

Procedure:

  • Animal Preparation:

    • Weigh each animal accurately to calculate the precise volume of the this compound solution to be administered based on the desired dosage (e.g., 5 mg/kg).

    • Properly restrain the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Injection:

    • For SC injection: Lift a fold of skin, typically in the dorsal region (scruff of the neck), and insert the needle into the subcutaneous space. Aspirate briefly to ensure a blood vessel has not been entered, then slowly inject the solution.

    • For IP injection: Position the animal with its head tilted downwards. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to check for the presence of urine or intestinal contents, then inject the solution.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions.

    • Record the time of injection and any relevant observations.

b) Continuous Infusion via Osmotic Pump:

Materials:

  • Alzet® osmotic pumps (or equivalent) of the appropriate size and delivery rate for the animal model and study duration.

  • Prepared this compound solution

  • Surgical instruments for implantation

  • Anesthesia and analgesia as per approved veterinary protocols

Procedure:

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic pump with the prepared this compound solution. Ensure no air bubbles are trapped inside.

  • Surgical Implantation:

    • Anesthetize the animal according to approved protocols.

    • Make a small incision in the skin, typically in the dorsal subcutaneous space.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the filled osmotic pump into the pocket.

    • Close the incision with sutures or surgical staples.

  • Post-Surgical Care:

    • Administer analgesics as required.

    • Monitor the animal closely during recovery from anesthesia.

    • Check the incision site regularly for signs of infection or complications.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

This compound and its analogs activate multiple downstream signaling cascades upon binding to their receptors (GPR10, NPFF-R1, and NPFF-R2). These pathways are involved in regulating cellular processes such as cell growth, survival, and stress responses.[1][6]

G palm_PrRP31 This compound GPR10 GPR10 palm_PrRP31->GPR10 NPFF_R1 NPFF-R1 palm_PrRP31->NPFF_R1 NPFF_R2 NPFF-R2 palm_PrRP31->NPFF_R2 ERK ERK GPR10->ERK Akt Akt GPR10->Akt JNK JNK GPR10->JNK p38 p38 GPR10->p38 NPFF_R1->ERK NPFF_R1->Akt NPFF_R2->ERK NPFF_R2->Akt NPFF_R2->JNK NPFF_R2->p38 CREB CREB ERK->CREB c_Jun c-Jun JNK->c_Jun c_Fos c-Fos p38->c_Fos Cellular_Response Cellular Response (e.g., Regulation of Food Intake, Neuroprotection) CREB->Cellular_Response c_Fos->Cellular_Response c_Jun->Cellular_Response

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vivo Administration

The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of this compound.

G start Start: Acclimatize Animals dissolution Prepare this compound Solution (Dissolve in DMSO, then dilute in Saline) start->dissolution grouping Randomly Assign Animals to Treatment Groups (Vehicle vs. This compound) dissolution->grouping administration Administer Treatment (e.g., SC/IP Injection or Osmotic Pump) grouping->administration monitoring Monitor Key Parameters (Food Intake, Body Weight, Blood Glucose) administration->monitoring endpoint Endpoint Assays (e.g., OGTT, Tissue Collection) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo studies.

References

Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by palm-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolactin-releasing peptide (PrRP) is a neuropeptide involved in the regulation of food intake and energy expenditure.[1] Its palmitoylated analog, palm-PrRP31, has demonstrated increased stability and central effects after peripheral administration, making it a promising candidate for the treatment of obesity and neurodegenerative diseases.[1][2] This document provides detailed application notes and protocols for the Western blot analysis of key signaling pathways modulated by this compound.

This compound primarily exerts its effects through the G protein-coupled receptor 10 (GPR10), as well as the neuropeptide FF receptors NPFF-R1 and NPFF-R2.[1] Activation of these receptors triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways, which play crucial roles in cell survival, growth, and metabolism.[1][3] Western blotting is a powerful technique to quantify the activation of these pathways by measuring the phosphorylation status of key signaling proteins.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the binding affinities of this compound to its target receptors and its effect on the phosphorylation of downstream signaling proteins.

Table 1: Binding Affinities of this compound and Related Peptides to GPR10, NPFF-R2, and NPFF-R1 Receptors. [1]

PeptideGPR10 (Ki [nM])NPFF-R2 (Ki [nM])NPFF-R1 (Ki [nM])
PrRP310.8 ± 0.115.8 ± 2.4>1000
This compound 0.5 ± 0.1 5.6 ± 1.2 25.1 ± 3.7
palm11-PrRP310.3 ± 0.052.5 ± 0.415.8 ± 2.1
NPFF>10001.3 ± 0.20.8 ± 0.1
1DMe>10000.9 ± 0.10.6 ± 0.1

Table 2: Summary of Signaling Pathway Activation by this compound in CHO-K1 Cells Expressing GPR10, NPFF-R2, or NPFF-R1 Receptors. [1]

Signaling ProteinGPR10NPFF-R2NPFF-R1
p-ERK
p-Akt
p-CREB
p-JNK
p-p38
p-c-Jun
p-c-Fos

(↑ indicates a significant increase in phosphorylation)

Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound

The following diagram illustrates the key signaling pathways activated by this compound upon binding to its receptors.

GPR10_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus palm_PrRP31 This compound GPR10 GPR10 palm_PrRP31->GPR10 NPFFR1 NPFF-R1 palm_PrRP31->NPFFR1 NPFFR2 NPFF-R2 palm_PrRP31->NPFFR2 PLC PLC GPR10->PLC PI3K PI3K GPR10->PI3K NPFFR1->PLC NPFFR1->PI3K NPFFR2->PLC NPFFR2->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Akt Akt/PKB PI3K->Akt Akt->MAPK_pathway ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 CREB CREB ERK->CREB cJun c-Jun JNK->cJun cFos c-Fos p38->cFos Gene_Expression Gene Expression (Cell Survival, Growth) CREB->Gene_Expression cJun->Gene_Expression cFos->Gene_Expression

Caption: Signaling pathways activated by this compound.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the major steps for performing a Western blot to analyze the effects of this compound on signaling pathway activation.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture (e.g., CHO-K1, SH-SY5Y) start->cell_culture serum_starvation 2. Serum Starvation (16h) cell_culture->serum_starvation treatment 3. Treatment with this compound (e.g., 10⁻⁶ M for 8 min) serum_starvation->treatment lysis 4. Cell Lysis treatment->lysis quantification 5. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking 8. Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab 9. Primary Antibody Incubation (e.g., anti-p-ERK, anti-ERK) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 11. Detection (Chemiluminescence) secondary_ab->detection analysis 12. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Western blot experimental workflow.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing GPR10, NPFF-R1, or NPFF-R2, or human neuroblastoma SH-SY5Y cells, which endogenously express GPR10, are suitable models.[1][3]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12 for CHO-K1, DMEM for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment.

  • Serum Starvation: Prior to treatment, replace the growth medium with serum-free medium and incubate for 16 hours. This step is crucial to reduce basal levels of protein phosphorylation.

  • Treatment: Treat the serum-starved cells with this compound at a final concentration of 10⁻⁶ M for 8 minutes at 37°C.[1][3] Include a vehicle control (e.g., medium alone).

Western Blot Protocol
  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE:

    • Prepare protein samples by mixing 20-40 µg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load the samples onto a 10% or 12% polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of activation. A loading control, such as GAPDH or β-actin, should also be used to ensure equal protein loading.[3]

Conclusion

The protocols and data presented provide a comprehensive guide for investigating the signaling pathways affected by this compound using Western blot analysis. By following these detailed methodologies, researchers can effectively quantify the activation of key signaling cascades, contributing to a deeper understanding of the molecular mechanisms of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols for Oral Glucose Tolerance Test (OGTT) with palm-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolactin-releasing peptide (PrRP) is a neuropeptide recognized for its role in regulating food intake and energy balance, making it a person of interest for the treatment of obesity and type 2 diabetes mellitus.[1][2] A significant challenge with natural PrRP is its stability and ability to cross the blood-brain barrier. To overcome this, lipidized analogs such as palm¹¹-PrRP31 have been developed.[3][4] This palmitoylated analog of PrRP31 has demonstrated enhanced stability and central nervous system activity following peripheral administration.[3][4]

Preclinical studies in various rodent models of obesity and glucose intolerance have shown that palm¹¹-PrRP31 possesses potent anti-obesity and glucose-lowering properties.[3][4][5] A key method for evaluating the effect of this compound on glucose metabolism is the oral glucose tolerance test (OGTT). These application notes provide a detailed protocol for conducting an OGTT in rodent models treated with palm-PrRP31, based on findings from published research.

Signaling Pathways of this compound in Glucose Metabolism

This compound exerts its effects by activating specific signaling pathways. It is a natural ligand for the GPR10 receptor.[1][2] Upon binding, it initiates a cascade of intracellular events that contribute to improved glucose homeostasis. The primary signaling pathways implicated are:

  • PI3K-PKB/Akt Pathway : This pathway is crucial for metabolic cell survival and growth. Activation of Akt is a key step in insulin (B600854) signaling and glucose uptake.[1]

  • ERK-CREB Pathway : This pathway is also involved in promoting cell survival and growth.[1]

The activation of these pathways by this compound suggests a mechanism for its beneficial effects on glucose tolerance, which appears to be independent of leptin signaling.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus palm_PrRP31 This compound GPR10 GPR10 Receptor palm_PrRP31->GPR10 Binds to PI3K PI3K GPR10->PI3K Activates ERK ERK GPR10->ERK Activates Akt Akt (PKB) PI3K->Akt Activates Gene_Expression Gene Expression (Cell Survival, Growth, Glucose Metabolism) Akt->Gene_Expression Regulates CREB CREB ERK->CREB Activates CREB->Gene_Expression Regulates

Signaling pathway of this compound.

Experimental Protocols

The following protocols are derived from preclinical studies on diet-induced obese (DIO) rodent models.

Animal Models and Diet
  • Species/Strain : Wistar Kyoto (WKY) rats or Spontaneously Hypertensive Obese (SHROB) rats are commonly used.[3][5] C57BL/6 mice are also suitable.[6][7]

  • Diet-Induced Obesity : To induce obesity and glucose intolerance, animals are fed a high-fat diet (HFD) for an extended period (e.g., 52 weeks for WKY rats) prior to the study.[3][4] A control group should be fed a low-fat diet (LFD).

This compound Administration
  • Compound : palm¹¹-PrRP31.

  • Dosage : A typical dose is 5 mg/kg body weight.[2]

  • Administration Route : Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2][6]

  • Frequency : Once daily.[2]

  • Duration : Chronic treatment for 3 to 6 weeks has been shown to be effective.[3][5]

Oral Glucose Tolerance Test (OGTT) Protocol

The OGTT should be performed at the end of the treatment period.

start Start fasting Overnight Fasting (16-18 hours) start->fasting baseline_glucose Measure Baseline Blood Glucose (t=0) fasting->baseline_glucose glucose_gavage Oral Glucose Gavage (2 g/kg body weight) baseline_glucose->glucose_gavage blood_sampling Blood Sampling at 30, 60, 120, 180 min glucose_gavage->blood_sampling glucose_measurement Measure Blood Glucose Levels blood_sampling->glucose_measurement end End glucose_measurement->end

Experimental workflow for OGTT.
  • Fasting : Fast the animals overnight for 16-18 hours with free access to water.[8]

  • Baseline Blood Sample : At the beginning of the test (t=0), take a baseline blood sample from the tail vein to measure fasting blood glucose levels.

  • Glucose Administration : Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Sampling : Collect subsequent blood samples at 30, 60, 120, and 180 minutes post-glucose administration.

  • Glucose Measurement : Measure blood glucose concentrations at each time point using a glucometer.

  • Data Analysis : Plot the blood glucose levels over time and calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose excursion.

Data Presentation

The following tables summarize the expected outcomes based on published data.

Table 1: Effect of palm¹¹-PrRP31 on OGTT in High-Fat Diet-Induced Obese WKY Rats
Treatment GroupFasting Glucose (mmol/L)Glucose AUC (mmol/L * min)
WKY LF Saline~5.5Significantly lower than HF groups
WKY HF Saline~6.0Markedly elevated
WKY HF palm¹¹-PrRP31~6.0Significantly lower than WKY HF Saline
WKY HF Liraglutide~6.0No significant difference from WKY HF Saline

Data are illustrative and based on trends reported in Čermáková et al., 2019 and Kuneš et al., 2023.[3][5]

Table 2: Effect of palm¹¹-PrRP31 on OGTT in SHROB Rats
Treatment GroupFasting Glucose (mmol/L)Glucose AUC (arbitrary units)
SHR VehicleNormalBaseline
SHROB VehicleElevatedSignificantly higher than SHR Vehicle
SHROB palm¹¹-PrRP31ElevatedSignificantly lower than SHROB Vehicle

Data are illustrative and based on trends reported in Mikulaskova et al., 2018.[6]

Conclusion

The use of this compound in preclinical models of obesity and diabetes demonstrates a significant improvement in glucose tolerance, as evidenced by the OGTT. The provided protocols and expected outcomes serve as a guide for researchers investigating the therapeutic potential of this promising compound. The robust glucose-lowering effect, coupled with its anorexigenic properties, positions this compound as a strong candidate for further development in the management of metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Peripheral Administration of palm-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the peripheral administration of palmitoylated Prolactin-Releasing Peptide 31 (palm-PrRP31). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is palmitoylation necessary for the peripheral administration of PrRP31?

A1: Native Prolactin-Releasing Peptide (PrRP31) has limited efficacy when administered peripherally due to low stability in circulation and poor penetration of the blood-brain barrier. Palmitoylation, the attachment of a palmitic acid molecule, is a form of lipidization that enhances the peptide's stability and facilitates its central effects after peripheral injection.[1][2][3][4][5] This modification allows the molecule to bind to serum albumin, prolonging its half-life and enabling it to reach its target receptors in the brain.[6]

Q2: What are the primary receptors for this compound?

A2: this compound primarily acts as an agonist for the G-protein coupled receptor 10 (GPR10).[1][3] However, studies have shown that palmitoylation increases its binding affinity for the neuropeptide FF (NPFF) receptors, NPFF-R1 and NPFF-R2, which are also involved in the regulation of food intake.[1][3]

Q3: What are the expected anorexigenic and metabolic effects of this compound?

A3: Peripheral administration of this compound has been shown to induce a dose-dependent reduction in food intake and body weight in animal models of diet-induced obesity.[4][5][6][7] It can also improve glucose tolerance and reduce plasma levels of insulin, leptin, triglycerides, and cholesterol.[8][9]

Q4: Is this compound effective in models with disrupted leptin signaling?

A4: The anti-obesity and food intake-reducing effects of this compound appear to be dependent on intact leptin signaling.[4][10] However, it may still exert neuroprotective and glucose-lowering effects in models with leptin signaling disturbances.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Lack of Anorexigenic Effect 1. Ineffective Peptide: Natural (non-palmitoylated) PrRP31 was used. 2. Insufficient Dosage: The administered dose is too low. 3. Animal Model: The animal model has disrupted leptin signaling (e.g., fa/fa rats).[10] 4. Administration Route: The chosen route of administration may not be optimal.1. Verify Peptide: Ensure you are using a palmitoylated analog of PrRP31 (e.g., palm¹¹-PrRP31).[1] 2. Dose Optimization: Based on literature, effective doses are typically around 5 mg/kg administered intraperitoneally (IP) or subcutaneously (SC).[7][8][11] Consider a dose-response study. 3. Model Selection: Use models with intact leptin signaling for studying anorexigenic effects. 4. Route Comparison: Intravenous administration has been shown to cause the highest c-Fos activation in the brain, followed by intraperitoneal and subcutaneous injections.[6]
High Variability in Results 1. Peptide Solubility/Stability: The peptide may not be fully dissolved or could be degrading. 2. Animal Handling Stress: Stress can influence feeding behavior and metabolic parameters.1. Proper Handling: Dissolve this compound in saline.[7][8] Prepare fresh solutions and avoid repeated freeze-thaw cycles. 2. Acclimatization: Ensure animals are properly acclimatized to handling and injection procedures to minimize stress.
Observed Off-Target Effects 1. Receptor Cross-Reactivity: this compound can bind to other receptors, although with lower affinity.1. Be Aware of Potential Interactions: Palmitoylated PrRP analogs have shown some binding affinity for ghrelin, opioid (KOR, MOR, DOR), and neuropeptide Y (Y1, Y2, Y5) receptors.[1] Interpret results with caution and consider potential confounding effects. The analog palm¹¹-PrRP31 has been shown to have fewer off-target activities compared to this compound.[1]

Experimental Protocols

In Vivo Model of Diet-Induced Obesity
  • Animal Model: C57BL/6 mice or Sprague-Dawley/Wistar Kyoto rats.[4][5][8]

  • Diet: High-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.[4][5]

  • Peptide Preparation: Dissolve this compound (e.g., palm¹¹-PrRP31) in sterile saline.

  • Administration:

    • Route: Intraperitoneal (IP) or Subcutaneous (SC).[4][8]

    • Dosage: 5 mg/kg body weight.[8][11]

    • Frequency: Once or twice daily.[4][11]

  • Measured Parameters:

    • Daily food and water intake.

    • Body weight measured daily or several times a week.

    • Oral glucose tolerance test (OGTT) at the end of the treatment period.[11]

    • Terminal collection of blood for analysis of plasma insulin, leptin, glucose, triglycerides, and cholesterol.

    • Tissue collection (e.g., hypothalamus, liver, adipose tissue) for further analysis (e.g., Western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways activated by this compound and a typical experimental workflow.

GPR10_Signaling_Pathway palm_PrRP31 This compound GPR10 GPR10 palm_PrRP31->GPR10 Gi_Go Gi/Go GPR10->Gi_Go ERK ERK GPR10->ERK PLC PLC Gi_Go->PLC PI3K PI3K Gi_Go->PI3K PKC PKC PLC->PKC JNK JNK PKC->JNK Akt Akt PI3K->Akt Anorexigenic_Effects Anorexigenic Effects Akt->Anorexigenic_Effects CREB CREB ERK->CREB JNK->Anorexigenic_Effects CREB->Anorexigenic_Effects

GPR10 signaling cascade activated by this compound.

Experimental_Workflow Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Diet_Induction Induce Obesity (High-Fat Diet) Animal_Model->Diet_Induction Grouping Randomize into Treatment Groups Diet_Induction->Grouping Treatment Administer this compound (e.g., 5 mg/kg, IP/SC) Grouping->Treatment Monitoring Monitor Food Intake & Body Weight Treatment->Monitoring Metabolic_Tests Perform Metabolic Tests (e.g., OGTT) Monitoring->Metabolic_Tests Sample_Collection Collect Blood & Tissues Metabolic_Tests->Sample_Collection Analysis Analyze Data (Biochemical, Molecular) Sample_Collection->Analysis

General experimental workflow for in vivo studies.

References

Technical Support Center: Rodent Responses to palm-PrRP31 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palmitoylated prolactin-releasing peptide 31 (palm-PrRP31) in rodent models. Variability in experimental outcomes is a common challenge, and this guide aims to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a lipidized analog of the endogenous neuropeptide prolactin-releasing peptide (PrRP). The addition of a palmitoyl (B13399708) group enhances its stability and allows it to cross the blood-brain barrier, enabling central nervous system effects after peripheral administration.[1][2][3] Its primary mechanism of action involves binding to and activating the G protein-coupled receptor GPR10, which is expressed in brain regions associated with appetite regulation and energy homeostasis, such as the hypothalamus and the nucleus of the solitary tract.[4][5][6]

Q2: Why am I observing significant variability in body weight reduction between different rodent models treated with this compound?

A2: The anti-obesity effects of this compound are highly dependent on the integrity of the leptin signaling pathway.[7][8] Rodent models with disrupted leptin signaling, such as Zucker diabetic fatty (ZDF) rats, Koletsky (SHROB) rats, and obese (ob/ob) mice, may show a blunted or absent body weight response to this compound treatment.[1][7][8] In contrast, models with intact leptin signaling, like diet-induced obese (DIO) Sprague-Dawley or Wistar Kyoto (WKY) rats, typically exhibit significant reductions in body weight and food intake.[2][9]

Q3: Can this compound affect glucose metabolism independently of its effects on body weight?

A3: Yes, studies have shown that this compound can improve glucose tolerance and insulin (B600854) sensitivity even in rodent models that do not exhibit a significant reduction in body weight.[8][10][11] For example, in Koletsky rats, palm¹¹-PrRP31 treatment improved glucose tolerance despite having a minimal effect on body weight.[8][10] This suggests that this compound can modulate glucose homeostasis through mechanisms that are independent of its anorexigenic effects.

Q4: What are the known signaling pathways activated by this compound?

A4: Upon binding to its receptor GPR10, this compound has been shown to activate several downstream signaling pathways. These include the MAPK/ERK1/2, protein kinase B (Akt), and CREB pathways.[2] Additionally, in the hypothalamus, palm¹¹-PrRP31 has been observed to restore the leptin receptor-induced phosphatidylinositol-3-kinase (PI3K) pathway and increase the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2.[12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No significant effect on food intake or body weight. Rodent model with disrupted leptin signaling: The anorexigenic and body weight-reducing effects of this compound are largely dependent on functional leptin signaling.[7][8]- Confirm the leptin signaling status of your rodent model.- Consider using a diet-induced obesity model with intact leptin signaling (e.g., Sprague-Dawley or Wistar Kyoto rats on a high-fat diet).[2][9]
Incorrect dosage or administration route: Suboptimal dosing or an inappropriate route of administration can lead to a lack of efficacy.- The effective dose of palm¹¹-PrRP31 is often cited as 5 mg/kg administered intraperitoneally (IP) or subcutaneously (SC).[1][10]- Ensure proper dissolution of the peptide in a suitable vehicle (e.g., saline).
Inconsistent results between experimental batches. Variability in diet: The composition of the diet, particularly a high-fat diet, can significantly influence the metabolic phenotype of the animals and their response to treatment.[9][12]- Standardize the diet across all experimental groups and ensure consistent sourcing.- Monitor food and water intake carefully.
Animal stress: Stress can influence feeding behavior and metabolic parameters.- Acclimate animals to the experimental procedures and housing conditions.- Handle animals consistently and minimize environmental stressors.
Unexpected effects on inflammatory markers. Anti-inflammatory properties of this compound: Palm¹¹-PrRP31 has been shown to have anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced inflammation.[1]- Be aware of the potential immunomodulatory effects of this compound.- If studying inflammation, consider including appropriate control groups to dissect the specific effects of the peptide.
Discrepancies in glucose tolerance test (GTT) results. Fasting state of the animals: The duration of fasting prior to a GTT can impact the results.- Standardize the fasting period for all animals before performing a GTT.- Ensure that the glucose dose is calculated accurately based on the animal's body weight.

Quantitative Data Summary

Table 1: Effects of palm¹¹-PrRP31 on Body Weight in Different Rodent Models

Rodent ModelDietTreatment DurationDosage & RouteChange in Body WeightReference
DIO C57BL/6 Mice High-Fat2 weeks5 mg/kg/day, SCSignificant decrease[12]
DIO Wistar Kyoto Rats High-Fat3 weeks5 mg/kg/day, IPSignificant decrease[7]
SHROB Rats (Leptin receptor mutation) Standard3 weeks5 mg/kg/day, IPNo significant change[10]
fa/fa Rats (Leptin receptor mutation) Standard2 months5 mg/kg/day, osmotic pumpNo significant change[8][11]

Table 2: Effects of palm¹¹-PrRP31 on Glucose Tolerance in Different Rodent Models

Rodent ModelDietTreatment DurationDosage & RouteEffect on Glucose ToleranceReference
DIO Wistar Kyoto Rats High-Fat6 weeks5 mg/kg/day, IPSignificantly improved[9]
SHROB Rats (Leptin receptor mutation) Standard3 weeks5 mg/kg/day, IPMarkedly improved[10][13]
fa/fa Rats (Leptin receptor mutation) Standard2 months5 mg/kg/day, osmotic pumpNo significant improvement[8][11]

Experimental Protocols

1. Administration of palm¹¹-PrRP31 in a Rat Model of Lipopolysaccharide-Induced Acute Inflammation

  • Animals: Adult male Wistar rats.

  • Acclimation: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Peptide Preparation: Palm¹¹-PrRP31 is dissolved in sterile saline to a final concentration for a dose of 5 mg/kg.

  • Pretreatment: Rats are pretreated with either saline or palm¹¹-PrRP31 (5 mg/kg, IP) daily for 7 days.

  • Induction of Inflammation: On day 8, one hour after the final pretreatment injection, rats are injected with lipopolysaccharide (LPS) at a dose of 1 mg/kg, IP.

  • Monitoring: Body weight and food intake are monitored at 24 and 48 hours post-LPS injection.

  • Sample Collection: Blood and tissue samples (liver, hypothalamus) are collected at specified time points (e.g., 4, 24, and 48 hours post-LPS) for cytokine and protein analysis.[1]

2. Oral Glucose Tolerance Test (OGTT) in SHROB Rats

  • Animals: Adult male SHROB rats and their lean SHR littermates.

  • Treatment: Rats are treated with palm¹¹-PrRP31 (5 mg/kg, IP, once daily) or vehicle for 3 weeks.

  • Fasting: At the end of the treatment period, animals are fasted overnight.

  • Glucose Administration: A baseline blood sample is taken from the tail vein. Subsequently, a glucose solution (2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes after glucose administration.

  • Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.[10][13]

Visualizations

GPR10_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR10 GPR10 This compound->GPR10 Binds to G_protein G Protein GPR10->G_protein Activates AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cellular_Response Cellular Response (e.g., decreased food intake) IP3->Cellular_Response Ca2+ release PKC PKC DAG->PKC MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway MAPK_pathway->CREB PI3K_Akt_pathway->Cellular_Response CREB->Cellular_Response Gene Transcription

Caption: Simplified GPR10 signaling cascade upon this compound binding.

experimental_workflow start Start: Select Rodent Model (e.g., DIO WKY Rats) acclimation Acclimation Period (1 week) start->acclimation diet High-Fat Diet Induction (if applicable) acclimation->diet grouping Randomize into Groups (Vehicle vs. This compound) diet->grouping treatment Daily Treatment Administration (e.g., 5 mg/kg IP for 3 weeks) grouping->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring metabolic_assays Perform Metabolic Assays (e.g., OGTT) monitoring->metabolic_assays sample_collection Tissue and Blood Sample Collection metabolic_assays->sample_collection analysis Biochemical and Molecular Analysis sample_collection->analysis end_point End of Study: Data Interpretation analysis->end_point

Caption: General experimental workflow for evaluating this compound effects.

References

Technical Support Center: Consistent c-Fos Staining with palm-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in achieving consistent and reliable c-Fos staining results following the administration of palm-PrRP31.

Troubleshooting Guide

This guide addresses common issues encountered during c-Fos immunohistochemistry (IHC) and immunofluorescence (IF) experiments involving this compound.

Problem Potential Cause Recommended Solution
No c-Fos Signal or Weak Staining Suboptimal timing of tissue collection: c-Fos expression is transient, peaking 2-4 hours after stimulation and returning to basal levels by 8-24 hours.[1]Perfuse animals and collect tissue within the peak expression window (e.g., 90 minutes to 4 hours) after this compound administration.
Ineffective primary antibody: The antibody may have low affinity, be used at a suboptimal dilution, or may not be suitable for the application.Use a validated c-Fos antibody from a reputable supplier. Perform a titration experiment to determine the optimal antibody concentration. Consider using a monoclonal antibody for higher specificity and lot-to-lot consistency.[2]
Insufficient antigen retrieval: Formaldehyde fixation can mask the c-Fos epitope, preventing antibody binding.Implement a heat-induced antigen retrieval step using a steamer or microwave with a citrate-based buffer.[3]
Inadequate tissue permeabilization: The antibody may not be able to penetrate the cell and nuclear membranes to reach the c-Fos protein.Increase the concentration of the detergent (e.g., Triton X-100) in your blocking and antibody incubation buffers, or extend the permeabilization time.
High Background or Non-Specific Staining Inadequate blocking: Non-specific antibody binding can lead to high background.Increase the concentration of the blocking serum (e.g., normal goat serum) and/or extend the blocking time. Ensure the blocking serum is from a different species than the primary antibody.
Primary antibody concentration too high: An overly concentrated primary antibody can bind non-specifically.Reduce the concentration of the primary antibody.
Issues with secondary antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue.Use a secondary antibody that has been pre-adsorbed against the species of the tissue being stained.
Over-development of the signal (DAB staining): Excessive incubation with the chromogen can lead to high background.Carefully monitor the development of the DAB reaction under a microscope and stop the reaction as soon as specific staining is observed.
Inconsistent Staining Across Samples/Experiments Variability in animal handling: Stress from handling or injections can induce c-Fos expression, leading to inconsistent results.[2][4]Handle all animals consistently and minimize stress. Include appropriate control groups to account for handling-induced c-Fos expression.[2]
Inconsistent tissue processing: Variations in fixation time, sectioning thickness, or incubation times can all contribute to variability.Standardize all steps of the tissue processing and staining protocol. Consider using an automated slide stainer for increased reproducibility.[1][5]
Batch-to-batch variation in polyclonal antibodies: Polyclonal antibodies can have inherent variability between different lots.[2]If using a polyclonal antibody, test each new lot to ensure consistent performance. For long-term studies, consider switching to a monoclonal antibody.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal time point to collect brain tissue for c-Fos analysis after this compound administration?

A1: The expression of c-Fos protein is rapid and transient.[2][6] Following a stimulus, c-Fos protein can be detected by immunohistochemistry as early as 20 to 90 minutes, with expression levels typically peaking between 2 to 4 hours.[1][7] It is recommended to perform a time-course experiment to determine the optimal time point for your specific experimental conditions, but a 90-minute to 4-hour window is a good starting point.

Q2: I am not seeing any c-Fos staining in the expected brain regions after this compound treatment. What should I do?

A2: First, verify the success of the this compound administration and ensure the dose was sufficient to induce a central effect.[8] Next, review the troubleshooting guide above for "No c-Fos Signal or Weak Staining." Key areas to focus on are the timing of tissue collection, the primary antibody validation and dilution, and the effectiveness of your antigen retrieval protocol. Running positive control tissues, known to have high c-Fos expression, can help determine if the issue is with the tissue or the staining protocol itself.[3]

Q3: My c-Fos staining shows high background, making it difficult to identify positive nuclei. How can I reduce this?

A3: High background can be addressed by optimizing several steps in your protocol. Refer to the "High Background or Non-Specific Staining" section in the troubleshooting guide. Common solutions include enhancing your blocking step, titrating your primary antibody to a lower concentration, and ensuring your washing steps are thorough.

Q4: Can I perform double-labeling to co-localize c-Fos with other proteins in neurons activated by this compound?

A4: Yes, double-labeling is a common technique used with c-Fos staining. There are established protocols for both fluorescent and enzyme-substrate-based double-labeling.[1][5] It is crucial to use primary antibodies raised in different species and to select secondary antibodies that do not cross-react.

Q5: What are the key signaling pathways activated by this compound that lead to c-Fos expression?

A5: Palmitoylated PrRP31 analogs act on receptors such as GPR10 and NPFF-R2.[9][10] This receptor activation initiates intracellular signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and cAMP-responsive element-binding protein (CREB).[9][10] These pathways converge on the nucleus to induce the expression of immediate-early genes like c-fos.

Experimental Protocols

Detailed Protocol for c-Fos Immunohistochemistry (DAB Staining)

This protocol is a general guideline and may require optimization for specific antibodies and tissues.

  • Perfusion and Tissue Processing:

    • Anesthetize the animal at the desired time point after this compound administration.

    • Transcardially perfuse with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by sinking it in a 30% sucrose (B13894) solution in PBS at 4°C.

    • Cut 30-40 µm thick coronal sections on a cryostat or vibratome.

    • Store sections in a cryoprotectant solution at -20°C until use.

  • Immunohistochemistry:

    • Wash free-floating sections three times in PBS for 10 minutes each.

    • Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in PBS for 30 minutes at room temperature.[4]

    • Wash sections three times in PBS for 10 minutes each.

    • Perform antigen retrieval by incubating sections in 10 mM sodium citrate (B86180) buffer (pH 8.5-9.0) at 80°C for 30 minutes.[3] Let cool to room temperature.

    • Wash sections three times in PBS for 10 minutes each.

    • Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

    • Incubate sections with the primary c-Fos antibody (diluted in blocking solution) for 24-72 hours at 4°C.

    • Wash sections three times in PBS for 10 minutes each.

    • Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 2 hours at room temperature.

    • Wash sections three times in PBS for 10 minutes each.

    • Incubate sections with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature.

    • Wash sections three times in PBS for 10 minutes each.

    • Develop the signal using a 3,3'-diaminobenzidine (B165653) (DAB) substrate kit. Monitor the color change under a microscope.

    • Stop the reaction by washing the sections in PBS.

    • Mount sections onto slides, dehydrate, clear, and coverslip.

Quantitative Data Summary
Parameter Recommended Range/Value Notes
Time to Perfusion Post-Stimulation 90 minutes - 4 hoursOptimal time may vary; a pilot study is recommended.
Primary Antibody Dilution (Rabbit anti-c-Fos) 1:1000 - 1:5000Titration is crucial for optimal signal-to-noise ratio.
Primary Antibody Incubation Time 24 - 72 hoursLonger incubation at 4°C can improve signal.
Secondary Antibody Dilution 1:250 - 1:500Follow manufacturer's recommendations.
Antigen Retrieval 10 mM Sodium Citrate (pH 8.5-9.0), 80°C for 30 minThis step is often critical for unmasking the epitope.[3]

Visualizations

Signaling Pathway of this compound-Induced c-Fos Expression

palm_PrRP31_c_Fos_Pathway palm_PrRP31 This compound Receptor GPR10 / NPFF-R2 palm_PrRP31->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates ERK p-ERK Signaling_Cascade->ERK Akt p-Akt Signaling_Cascade->Akt CREB p-CREB Signaling_Cascade->CREB Nucleus Nucleus ERK->Nucleus Akt->Nucleus CREB->Nucleus c_Fos_Gene c-fos Gene Nucleus->c_Fos_Gene Transcription c_Fos_Protein c-Fos Protein c_Fos_Gene->c_Fos_Protein Translation

Caption: this compound signaling to c-Fos expression.

Experimental Workflow for c-Fos Immunohistochemistry

c_Fos_IHC_Workflow cluster_staining Staining Steps Start Start:this compound Administration Perfusion Perfusion & Post-Fixation Start->Perfusion Sectioning Cryosectioning Perfusion->Sectioning Antigen_Retrieval Antigen Retrieval Sectioning->Antigen_Retrieval Staining_Block Staining Procedure Imaging Imaging & Analysis End End: Data Interpretation Imaging->End Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-c-Fos) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ABC & DAB) Secondary_Ab->Detection Detection->Imaging

Caption: Workflow for c-Fos immunohistochemistry.

References

Technical Support Center: Interpreting Unexpected Physiological Responses to palm-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palm-PrRP31. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected physiological responses during experiments with this palmitoylated prolactin-releasing peptide analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected physiological response to this compound administration?

A1: The primary expected response is a decrease in food intake and body weight.[1][2] this compound is an anorexigenic neuropeptide analog designed for central action after peripheral administration, making it a candidate for anti-obesity treatment.[1][2][3]

Q2: What are the known molecular targets of this compound?

A2: this compound primarily targets the G-protein coupled receptor 10 (GPR10).[4][5][6][7][8][9] However, it also exhibits high affinity for the neuropeptide FF receptors, NPFF-R1 and NPFF-R2.[4][10] Palmitoylation of the parent peptide, PrRP31, enhances its binding affinity for these receptors.[4]

Q3: What are the main signaling pathways activated by this compound?

A3: In cells expressing GPR10, NPFF-R1, or NPFF-R2, this compound has been shown to significantly increase the phosphorylation of extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and cAMP-responsive element-binding protein (CREB).[4][11]

Troubleshooting Guide for Unexpected Experimental Outcomes

This guide addresses specific unexpected physiological responses you might encounter during your research with this compound.

Issue 1: No significant change in food intake or body weight is observed after this compound administration.

Possible Cause 1: Impaired Leptin Signaling

  • Explanation: The anorexigenic and body weight-reducing effects of this compound are dependent on functional leptin signaling pathways.[12][13] In models with disrupted leptin receptors or signaling, such as Zucker diabetic fatty (ZDF) rats or fa/fa rats, this compound may fail to produce the expected anti-obesity effects.[1][12][13]

  • Troubleshooting Steps:

    • Verify the leptin signaling status of your animal model.

    • Consider using a control group with intact leptin signaling to confirm the bioactivity of your this compound batch.

    • If investigating neuroprotective effects, be aware that these may persist even in the absence of an anti-obesity response in models with leptin signaling disturbances.[12][13]

Possible Cause 2: Off-Target Receptor Activation

  • Explanation: this compound has a higher binding affinity for several off-target receptors compared to its analog, palm¹¹-PrRP31.[4][10] These include the ghrelin, opioid (KOR, MOR, DOR), and neuropeptide Y (Y1, Y2, Y5) receptors.[4][10] Activation of these receptors could potentially counteract the anorexigenic effects of GPR10 activation.

  • Troubleshooting Steps:

    • Review the literature for the known effects of activating these off-target receptors in your experimental context.

    • If possible, consider using a more selective analog like palm¹¹-PrRP31, which exhibits fewer off-target activities.[4][10]

    • Measure downstream markers of the off-target receptor pathways to assess their potential activation.

Experimental Protocol: Assessing Off-Target Binding

  • Methodology: Competitive binding assays can be performed using cell lines stably expressing the off-target receptors of interest (e.g., GHSR for ghrelin, KOR for kappa-opioid). A radiolabeled ligand for the receptor is incubated with the cells in the presence of increasing concentrations of this compound. The displacement of the radioligand is measured to determine the binding affinity (Ki) of this compound for the off-target receptor.[10]

Issue 2: Unexpected anti-inflammatory or neuroprotective effects are observed.

Possible Cause: Pleiotropic Actions of this compound

  • Explanation: Research has demonstrated that palm-PrRP analogs can exert anti-inflammatory and neuroprotective effects.[12][14] For instance, palm¹¹-PrRP31 has been shown to mitigate lipopolysaccharide (LPS)-induced inflammation by reducing pro-inflammatory cytokines like TNF-α and modulating the TLR4 signaling pathway.[14] It has also displayed neuroprotective properties in models with leptin signaling disruption, independent of its metabolic effects.[12]

  • Troubleshooting Steps:

    • These may not be "unexpected" but rather pleiotropic effects of the compound.

    • To investigate these effects further, consider including experimental arms to measure markers of inflammation (e.g., plasma cytokines, tissue expression of TLR4 signaling components) or neuroprotection (e.g., markers of insulin (B600854) signaling, Tau phosphorylation, synaptogenesis in brain tissue).[12][14]

Experimental Protocol: Investigating Anti-Inflammatory Effects in an LPS-Induced Inflammation Model

  • Animal Model: Wistar Kyoto (WKY) rats.[14]

  • Procedure:

    • Pre-treat animals with palm¹¹-PrRP31 (e.g., 5 mg/kg, IP) or saline for a specified period (e.g., 7 days).[14]

    • Induce acute inflammation by administering lipopolysaccharide (LPS) (e.g., 1 mg/kg, IP).[14]

    • Monitor physiological parameters such as body weight and food intake.[14]

    • Collect plasma and tissue samples (e.g., liver, hypothalamus) at specific time points (e.g., 4 hours post-LPS) to measure cytokine and chemokine levels and to analyze the expression of signaling pathway components like TLR4.[14]

Issue 3: Variable or inconsistent glucose-lowering effects.

Possible Cause 1: Dependence on Leptin Signaling

  • Explanation: Similar to its effects on body weight, the ability of this compound to improve glucose tolerance can be dependent on intact leptin signaling.[12] However, some studies suggest that improvements in glucose metabolism might be partially independent of leptin signaling.[12]

  • Troubleshooting Steps:

    • As with body weight effects, confirm the leptin signaling status of your model.

    • Perform oral glucose tolerance tests (OGTT) to directly assess the impact on glucose metabolism.[12][15]

Possible Cause 2: Model-Specific Metabolic Phenotype

  • Explanation: The metabolic state of the experimental model can influence the outcome. For example, in obese diabetic fatty (fa/fa) rats with mild glucose intolerance, palm¹¹-PrRP31 treatment did not attenuate glucose intolerance.[12][13]

  • Troubleshooting Steps:

    • Thoroughly characterize the baseline metabolic phenotype of your animal model.

    • Compare your results with published data from similar models.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

  • Procedure:

    • Fast animals for a specified period (e.g., 6 hours).[15]

    • Administer a glucose solution orally (gavage) at a standard dose (e.g., 2 g/kg body weight).[15]

    • Collect blood samples from the tail vein at baseline (0 min) and at subsequent time points (e.g., 30, 60, 90, 120, and 180 minutes) after glucose administration.[15]

    • Measure blood glucose concentrations at each time point.[15]

Data Summary Tables

Table 1: Receptor Binding Affinities (Ki) of PrRP31 and its Palmitoylated Analogs

CompoundGPR10 (nM)NPFF-R2 (nM)NPFF-R1 (nM)
PrRP31~1-10~1-10>1000
This compound<1<1~10-100
palm¹¹-PrRP31<1~1-10>1000

Data compiled from in vitro studies. Actual values may vary based on experimental conditions.[4]

Table 2: Off-Target Binding Affinities (Ki) of PrRP31 and this compound

ReceptorPrRP31This compound
Ghrelin (GHSR)No bindingLow affinity
Kappa-Opioid (KOR)No binding~100-1000 nM
Neuropeptide Y (Y1)No affinityLow affinity
Neuropeptide Y (Y2)No affinityLow affinity
Neuropeptide Y (Y5)Very low affinityRelatively high affinity

This table highlights that this compound has a higher propensity for off-target binding compared to PrRP31 and palm¹¹-PrRP31.[4][10]

Visualizing Signaling Pathways and Workflows

GPR10_Signaling_Pathway GPR10 GPR10 G_protein Gq/11 GPR10->G_protein Activates palm_PrRP31 This compound palm_PrRP31->GPR10 PLC PLC G_protein->PLC PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway ERK p-ERK MAPK_pathway->ERK Akt p-Akt PI3K_Akt_pathway->Akt CREB p-CREB ERK->CREB Akt->CREB Troubleshooting_Workflow start Unexpected Experimental Outcome issue1 No Change in Body Weight/Food Intake start->issue1 issue2 Anti-inflammatory/Neuroprotective Effects start->issue2 issue3 Inconsistent Glucose Lowering start->issue3 check_leptin1 Check Leptin Signaling Status issue1->check_leptin1 Yes check_off_target Investigate Off-Target Binding issue1->check_off_target No pleiotropic Recognize as Pleiotropic Effects issue2->pleiotropic check_leptin2 Check Leptin Signaling Status issue3->check_leptin2 Yes check_phenotype Characterize Baseline Metabolic Phenotype issue3->check_phenotype No measure_markers Measure Inflammatory/Neuroprotective Markers pleiotropic->measure_markers

References

Validation & Comparative

Unveiling the Binding Landscape: A Comparative Analysis of palm-PrRP31 and Other Prolactin-Releasing Peptide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding selectivity of palmitoylated Prolactin-Releasing Peptide 31 (palm-PrRP31) versus its analogs reveals a nuanced landscape of receptor interactions critical for therapeutic development. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of metabolic and neuroendocrine research.

The native Prolactin-Releasing Peptide (PrRP) plays a significant role in regulating food intake and energy expenditure.[1][2] However, its therapeutic potential is limited by a short half-life. To overcome this, lipidated analogs, such as this compound, have been developed, demonstrating increased stability and central nervous system penetration following peripheral administration.[1][3][4] This analysis focuses on the binding selectivity of two prominent palmitoylated analogs, palm¹¹-PrRP31 and this compound, in comparison to the natural PrRP31, at the primary PrRP receptor, GPR10, and other relevant off-target receptors.

Comparative Binding Affinities: A Quantitative Overview

The binding affinities of PrRP31 and its palmitoylated analogs have been determined through competitive radioligand binding assays. The data, summarized in the table below, highlights the impact of palmitoylation on receptor selectivity. Palmitoylation, the attachment of a fatty acid, generally enhances the binding affinity of PrRP31 for its cognate receptor, GPR10, as well as for Neuropeptide FF (NPFF) receptors, NPFF-R1 and NPFF-R2.[1][5]

Notably, while both palm¹¹-PrRP31 and this compound exhibit increased affinity for GPR10 and NPFF-R2 compared to the natural peptide, this compound demonstrates a broader off-target binding profile.[1][5] This analog shows higher affinities for ghrelin, opioid (KOR, MOR, DOR, and OPR-L1), and neuropeptide Y (Y₁, Y₂, and Y₅) receptors.[1][5] In contrast, palm¹¹-PrRP31 displays fewer off-target activities, suggesting a more selective profile and potentially a higher therapeutic window for conditions where GPR10 activation is the primary goal.[1][5]

PeptideReceptorKi (nM)
PrRP31 (natural) GPR101.3 ± 0.2
NPFF-R148 ± 5
NPFF-R22.6 ± 0.3
palm¹¹-PrRP31 GPR100.4 ± 0.1
NPFF-R115 ± 2
NPFF-R21.1 ± 0.1
This compound GPR100.6 ± 0.1
NPFF-R11.8 ± 0.2
NPFF-R20.9 ± 0.1

Data sourced from in vitro studies.[1]

Experimental Protocols: A Closer Look at the Methodology

The binding affinities presented were determined using a competitive radioligand binding assay with membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human receptors of interest.

Radioligand Binding Assay Protocol
  • Cell Culture and Membrane Preparation: CHO-K1 cells stably transfected with the gene encoding the target receptor (e.g., GPR10, NPFF-R1, NPFF-R2) are cultured to confluence. The cells are then harvested, and the cell membranes are isolated through a process of homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

  • Competitive Binding Assay: The assay is performed in a 96-well plate format. A constant concentration of a specific radioligand (e.g., [¹²⁵I]-PYY for Y receptors, [¹²⁵I]-1DMe for NPFF receptors) is incubated with the cell membranes.

  • Addition of Competitors: Increasing concentrations of the unlabeled test peptides (PrRP31, palm¹¹-PrRP31, this compound) are added to the wells to compete with the radioligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing the Pathways: From Experimental Workflow to Cellular Signaling

To better understand the processes involved in assessing binding selectivity and the subsequent cellular response, the following diagrams illustrate the experimental workflow and the PrRP signaling pathway.

G Experimental Workflow for Binding Selectivity Assessment cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (CHO-K1 expressing target receptor) membrane_prep Membrane Preparation cell_culture->membrane_prep radioligand Add Radioligand membrane_prep->radioligand incubation Incubation radioligand->incubation competitor Add Competitor Peptides (PrRP31, this compound analogs) competitor->incubation filtration Filtration incubation->filtration counting Gamma Counting filtration->counting analysis IC50/Ki Determination counting->analysis

Caption: Experimental Workflow for Binding Selectivity Assessment.

Upon binding to its primary receptor, GPR10, PrRP and its analogs activate a cascade of intracellular signaling pathways. These pathways are crucial for mediating the physiological effects of the peptide, such as the regulation of appetite and metabolism.

G PrRP Signaling Pathway via GPR10 PrRP PrRP / PrRP Analog GPR10 GPR10 PrRP->GPR10 G_protein Gq/11 GPR10->G_protein PLC PLC G_protein->PLC PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway Ca_release->MAPK_pathway PKC->MAPK_pathway ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 CREB_pathway CREB Pathway ERK->CREB_pathway Akt Akt PI3K_pathway->Akt Akt->CREB_pathway CREB CREB CREB_pathway->CREB Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmission) CREB->Cellular_Response

Caption: PrRP Signaling Pathway via GPR10.

In CHO-K1 cells expressing GPR10, both palm¹¹-PrRP and palm-PrRP have been shown to significantly increase the phosphorylation of extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and cAMP-responsive element-binding protein (CREB).[1][5] However, in cells expressing NPFF-1R, palm¹¹-PrRP31, unlike this compound, did not activate the c-Jun N-terminal kinase (JNK), p38, c-Jun, c-Fos, or CREB pathways, further highlighting its more selective signaling profile.[1][5]

References

Safety Operating Guide

Essential Safety and Disposal Guidance for palm-PrRP31

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling palmitoylated prolactin-releasing peptide 31 (palm-PrRP31), adherence to proper disposal procedures is crucial for maintaining laboratory safety and environmental compliance. While specific regulations may vary, the following guidelines provide a framework for the safe management and disposal of this synthetic peptide.

Personal Protective Equipment and Handling

Before handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure. The Safety Data Sheet (SDS) for a related product recommends the following:

  • Eye Protection: Splash goggles should be worn.

  • Hand Protection: Gloves are required.

  • Respiratory Protection: A dust respirator or a self-contained breathing apparatus should be used to avoid inhalation, especially when handling the substance in powdered form.

  • Body Protection: A full suit and boots are recommended to prevent skin contact.[1]

General hygiene practices, such as washing hands after handling and before breaks, are also essential.[1] Engineering controls like process enclosures and local exhaust ventilation should be utilized to control airborne levels of the substance.[1]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a designated and convenient waste disposal container.[1]

  • Large Spills: Utilize a shovel to transfer the spilled material into a suitable waste disposal container.[1]

It is important to consult with a specialist before handling a large spill, as the suggested protective clothing may not be sufficient in all circumstances.[1]

Disposal Procedures

Waste materials containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1] The product itself and its degradation products are not classified as toxic.[1]

Step-by-Step Disposal Guidance:

  • Collection: Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a clearly labeled, sealed, and appropriate waste container.

  • Labeling: The waste container must be clearly labeled with the contents, including the name "this compound waste," and any other identifiers required by your institution's waste management program.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage: Store the sealed waste container in a designated, secure area away from heat and sources of ignition, pending collection by your institution's hazardous waste management team.[1]

  • Documentation: Maintain accurate records of the disposed waste, including the quantity and date of disposal, as required by your institution's protocols.

  • Consultation: Contact your institution's EHS office for specific guidance on the final disposal route. They will provide information on whether the waste can be incinerated, landfilled, or requires other specific treatment methods based on local regulations.

Safety and Hazard Information

The following table summarizes the known hazard information for a product containing this compound.

Hazard TypeDescription
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[1]
Ingestion May be harmful if swallowed.[1]
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.[1]
Eye Contact May cause eye irritation.[1]
Flammability No data is available on the flammability of the product.[1]
Stability Stable under recommended storage conditions.[1]
Incompatibilities Avoid strong oxidizing reagents.[1]
Hazardous Decomposition Products Oxides of carbon (CO, CO2), nitrogen (NO, NO2, ...), and hydrogen chloride (HCl).[1]

Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE A->B C Collect Waste in Labeled Container B->C D Segregate from Other Waste Streams C->D E Store Securely D->E F Consult Institutional EHS E->F G Arrange for Professional Disposal F->G H Document Disposal G->H

Caption: Workflow for this compound Disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.